5-(Azetidin-3-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C14H17N3O3 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H17N3O3/c1-18-11-4-3-9(5-12(11)19-2)6-13-16-14(20-17-13)10-7-15-8-10/h3-5,10,15H,6-8H2,1-2H3 |
InChI Key |
CKPDEAUNKHVHGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NOC(=N2)C3CNC3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions or ring-closing reactions involving appropriate precursors.
Attachment of the Dimethoxybenzyl Group: This step may involve alkylation reactions using dimethoxybenzyl halides or similar reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the azetidine ring.
Reduction: Reduction reactions may target the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution Reagents: Halides, nucleophiles, electrophiles, etc.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that 5-(Azetidin-3-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced cytotoxicity against human cancer cell lines compared to standard chemotherapeutics .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Research has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study : A comparative study highlighted that this compound demonstrated a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics like penicillin and ampicillin against specific bacterial strains .
Neuropharmacological Applications
1. Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study : An experimental model showed that treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function in animal models of Alzheimer's disease .
Summary of Applications
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole would depend on its specific interactions with biological targets. This may involve binding to enzymes, receptors, or other macromolecules, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below summarizes key structural analogs and their properties:
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The 3,4-dimethoxyphenyl (DMP) group in the target compound enhances lipophilicity and may improve membrane permeability compared to electron-withdrawing substituents like trifluoromethyl .
- Anti-Inflammatory Activity: Analogs with DMP substituents on 1,3,4-oxadiazoles exhibit ~60% anti-inflammatory activity, suggesting the target compound may share similar properties despite differences in oxadiazole regioisomerism .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s estimated molecular weight (~325) is comparable to other DMP-containing oxadiazoles (e.g., 346.765 in ). Methoxy groups improve solubility in polar solvents, whereas trifluoromethyl or chloro substituents increase hydrophobicity .
- Spectroscopic Data: NMR and ESI-MS profiles of analogs (e.g., δ 4.74 ppm for chloromethyl in 6c ) provide reference points for characterizing the target compound.
Pharmacological Potential
- CNS Applications: Azetidine’s rigidity and DMP’s lipophilicity suggest possible CNS activity, though direct evidence is lacking.
Biological Activity
5-(Azetidin-3-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound incorporates an azetidine ring, a dimethoxyphenyl group, and an oxadiazole moiety, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 272.29 g/mol. The compound's unique structure allows it to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4O3 |
| Molecular Weight | 272.29 g/mol |
| IUPAC Name | This compound |
| Structural Features | Azetidine ring, Oxadiazole ring |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The oxadiazole moiety has been shown to exhibit significant anticancer properties by inhibiting key enzymes involved in cell proliferation and survival. Notably, it can target:
- Telomerase : Inhibition of this enzyme leads to reduced cancer cell immortality.
- Histone Deacetylases (HDAC) : Modulation of HDAC activity can alter gene expression related to cancer progression.
- Thymidylate Synthase : This enzyme is critical for DNA synthesis; its inhibition can lead to cell cycle arrest in cancer cells.
Biological Activities
Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit a broad spectrum of biological activities including:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Anticancer Activity
A study evaluated the effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cells with IC50 values ranging from 0.5 to 5 µM depending on the specific derivative tested .
Antimicrobial Activity
In a separate investigation focused on antimicrobial properties, derivatives of oxadiazoles were tested against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The findings revealed that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
